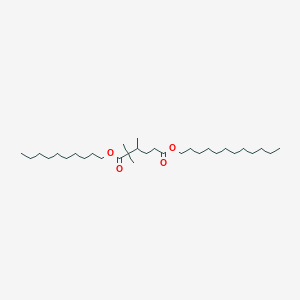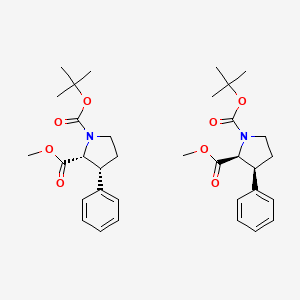
Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Allyloxy Group: This step may involve the reaction of an allyl halide with a suitable nucleophile.
Attachment of the Chloropyridinyl Group: This can be done through nucleophilic substitution reactions.
Protection and Deprotection Steps: Protecting groups like tert-butyl may be used to protect functional groups during the synthesis and then removed at the final stage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Nucleophilic or electrophilic substitution reactions.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of specific receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(2-chloropyridin-4-yl)piperidine-1-carboxylate: Lacks the allyloxy group.
4-((Allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate: Lacks the tert-butyl group.
Uniqueness
Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate is unique due to the presence of both the allyloxy and tert-butyl groups, which may confer specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C19H27ClN2O3 |
|---|---|
Poids moléculaire |
366.9 g/mol |
Nom IUPAC |
tert-butyl 4-(2-chloropyridin-4-yl)-4-(prop-2-enoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27ClN2O3/c1-5-12-24-14-19(15-6-9-21-16(20)13-15)7-10-22(11-8-19)17(23)25-18(2,3)4/h5-6,9,13H,1,7-8,10-12,14H2,2-4H3 |
Clé InChI |
FTKUUTREBLHHOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(COCC=C)C2=CC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-(6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl)piperidine-1-carboxamide](/img/structure/B12296597.png)
iridium](/img/structure/B12296605.png)
![1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B12296609.png)
![1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B12296619.png)
![[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B12296631.png)
![N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-4aH-quinazoline-2-carboxamide](/img/structure/B12296639.png)




![2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B12296661.png)



